molecular formula C12H10FNO4 B13048906 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid

1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid

Cat. No.: B13048906
M. Wt: 251.21 g/mol
InChI Key: PXHRVWRRDIGXKY-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. The presence of the ethoxycarbonyl and fluoro substituents in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving pyrrole derivatives and suitable electrophiles.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ethoxycarbonylation: The ethoxycarbonyl group can be introduced using ethyl chloroformate in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxycarbonyl and fluoro groups can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid can be compared with other indolizine derivatives, such as:

Properties

Molecular Formula

C12H10FNO4

Molecular Weight

251.21 g/mol

IUPAC Name

1-ethoxycarbonyl-6-fluoroindolizine-3-carboxylic acid

InChI

InChI=1S/C12H10FNO4/c1-2-18-12(17)8-5-10(11(15)16)14-6-7(13)3-4-9(8)14/h3-6H,2H2,1H3,(H,15,16)

InChI Key

PXHRVWRRDIGXKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C(=C1)C(=O)O)F

Origin of Product

United States

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